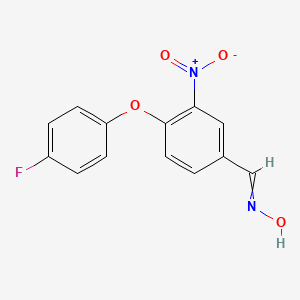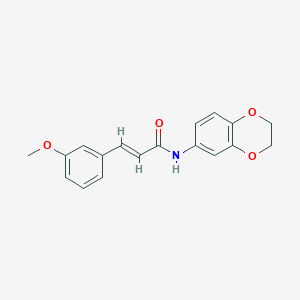
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)-2-propenamide is a hydroxycinnamic acid.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-Inflammatory Potential
The compound (E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)prop-2-enamide has been explored for its potential in antibacterial and anti-inflammatory applications. Research indicates that derivatives of this compound show promising inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, these derivatives exhibit decent inhibition against the lipoxygenase enzyme, which is significant in the treatment of inflammatory ailments (Abbasi et al., 2017).
Pharmaceutical Synthesis
The compound has been used in the synthesis of various pharmaceutical agents. Studies include the synthesis of N-substituted derivatives, which have shown potential as antibacterial agents and moderate enzyme inhibitors. These synthesized derivatives have been structurally characterized and tested for their efficacy (Abbasi et al., 2017).
Biocatalysis for Chiral Synthons
In the pharmaceutical industry, the enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from the compound, are valuable as chiral synthons. These are crucial for the enantiospecific synthesis of various therapeutic agents. The biocatalytic process involving Alcaligenes faecalis has been explored for producing these enantiomers in optically pure form, providing a more efficient and sustainable method compared to traditional chemical synthesis (Mishra et al., 2016).
Anti-Inflammatory Activity
Derivatives of this compound have also been synthesized to explore their anti-inflammatory activities. Compounds like 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibit notable anti-inflammatory effects, highlighting the versatility of the compound in medicinal chemistry (Labanauskas et al., 2004).
Hepatoprotective Activities
Some phenolic amides derived from this compound have shown significant hepatoprotective activities. These derivatives, such as tribulusimide D and terrestriamide, protect against cytotoxicity in HepG2 cells, suggesting potential applications in liver health and protection against liver-related diseases (Byun et al., 2010).
Eigenschaften
Produktname |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)prop-2-enamide |
|---|---|
Molekularformel |
C18H17NO4 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17NO4/c1-21-15-4-2-3-13(11-15)5-8-18(20)19-14-6-7-16-17(12-14)23-10-9-22-16/h2-8,11-12H,9-10H2,1H3,(H,19,20)/b8-5+ |
InChI-Schlüssel |
HANSDZYCOLAKRO-VMPITWQZSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[6-[(2-Methyl-5-thieno[2,3-e][1,3]benzothiazolyl)oxy]-3-pyridinyl]sulfonyl]morpholine](/img/structure/B1223962.png)
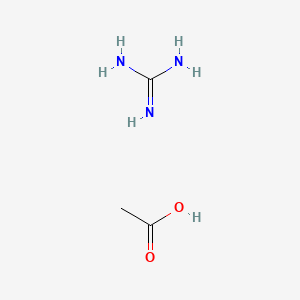
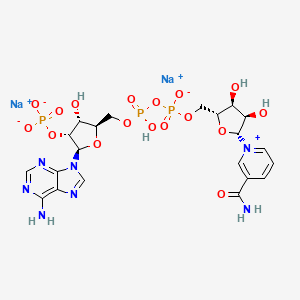
![(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1223967.png)
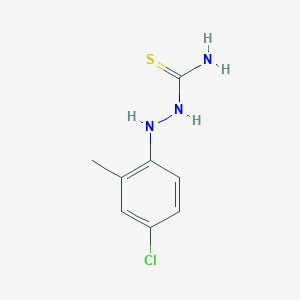
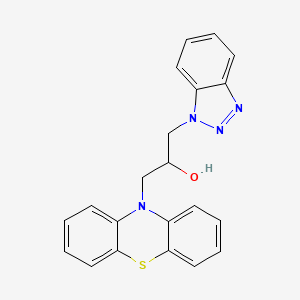
![2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid](/img/structure/B1223971.png)
![1-(N-[2-(benzotriazol-1-yl)acetyl]-4-methoxyanilino)-N-cyclopentylcyclohexane-1-carboxamide](/img/structure/B1223975.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide](/img/structure/B1223977.png)
![5-[[[4-(4-Fluorophenyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B1223981.png)
![N-[[3-(4-fluorophenyl)-1-phenyl-4-pyrazolyl]methyl]-1-phenylmethanamine](/img/structure/B1223982.png)
![2-Methylsulfonyl-4,6-diphenyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1223984.png)
![2-[3-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-(10-phenothiazinyl)ethanone](/img/structure/B1223986.png)
